molecular formula C18H24ClNO3S2 B2549579 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone CAS No. 2034329-81-0

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone

Cat. No.: B2549579
CAS No.: 2034329-81-0
M. Wt: 401.96
InChI Key: PYOVWHNAUVIODM-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a useful research compound. Its molecular formula is C18H24ClNO3S2 and its molecular weight is 401.96. The purity is usually 95%.
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Biological Activity

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazepane ring, a dioxido group, and various functional moieties that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClN2O3SC_{14}H_{18}ClN_{2}O_{3}S, with a molecular weight of approximately 318.82 g/mol. The compound's structure is characterized by:

FeatureDescription
Thiazepane RingA seven-membered heterocyclic ring
Chlorophenyl GroupEnhances biological activity
Cyclopentylthio MoietyProvides additional pharmacological properties

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets. Research indicates that the thiazepane structure may facilitate binding to enzymes or receptors involved in various biological pathways. This interaction can lead to alterations in enzyme activity or receptor signaling, potentially resulting in therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting their function and affecting metabolic pathways.
  • Receptor Modulation : It may modulate the activity of specific receptors involved in disease processes, thereby influencing cellular responses.

Biological Activities

Several studies have explored the biological activities associated with this compound. Notable activities include:

Antimicrobial Activity
Research suggests that thiazepane derivatives exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance this activity against various pathogens.

Anticancer Potential
The compound has been investigated for its potential anticancer effects. Its ability to induce apoptosis in cancer cells could be linked to its interaction with specific cellular pathways.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazepanes showed significant inhibition against gram-positive and gram-negative bacteria. The incorporation of the chlorophenyl moiety was found to enhance this effect.
  • Cancer Cell Studies : In vitro studies indicated that this compound exhibited cytotoxic effects on several cancer cell lines. Mechanistic studies suggested that the compound triggers apoptotic pathways through caspase activation.

Research Findings

Recent literature highlights the ongoing research into the pharmacological applications of this compound:

Study FocusFindings
Enzyme InhibitionIdentified as a potential inhibitor for specific metabolic enzymes.
Anticancer ActivityInduced apoptosis in cancer cell lines; further studies needed for clinical relevance.
Antimicrobial PropertiesEffective against a range of bacterial strains; structure-activity relationship studies ongoing.

Scientific Research Applications

Overview

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone, also known as Sotagliflozin, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a thiazepane ring and various functional groups that contribute to its biological activities.

Antidiabetic Effects

Sotagliflozin acts as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This mechanism prevents glucose reabsorption in the kidneys, promoting its excretion and aiding in glycemic control for patients with type 2 diabetes. Research indicates that this compound not only helps manage blood sugar levels but also offers benefits such as weight loss and improved cardiovascular health .

Neuroprotective Properties

Preliminary studies suggest potential neuroprotective effects of Sotagliflozin in models of neuroinflammation. The compound may inhibit inflammatory responses in microglial cells, which could be beneficial in neurodegenerative diseases such as Parkinson's disease .

Enzyme Inhibition

The compound has been classified under enzyme inhibitors, indicating its potential role in modulating enzymatic activity. Ongoing research aims to identify specific enzymes targeted by Sotagliflozin and the implications for therapeutic applications .

Case Studies and Research Findings

Research findings on Sotagliflozin have highlighted its efficacy in clinical settings:

  • Clinical Trials : Studies have demonstrated that Sotagliflozin significantly improves glycemic control in patients with type 2 diabetes compared to placebo treatments.
  • Animal Models : Research involving animal models has shown promising results regarding its neuroprotective effects, suggesting a mechanism that involves the modulation of inflammatory pathways .

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-cyclopentylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3S2/c19-16-8-4-3-7-15(16)17-9-10-20(11-12-25(17,22)23)18(21)13-24-14-5-1-2-6-14/h3-4,7-8,14,17H,1-2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOVWHNAUVIODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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